molecular formula C21H25N3O3S B2770656 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1795304-75-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2770656
CAS No.: 1795304-75-4
M. Wt: 399.51
InChI Key: QUYHHVWLQWINNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide (CAS 1795304-75-4) is a chemical compound with the molecular formula C 21 H 25 N 3 O 3 S and a molecular weight of 399.51 g/mol . This synthetic sulfonamide derivative features a unique molecular architecture, incorporating substituted pyrazole and furan rings, which may be of significant interest in early-stage chemical and biological research. While specific pharmacological studies on this exact molecule are limited, the structural class of sulfonamides is well-known in scientific literature for exhibiting a wide range of biological activities, including bacteriostatic properties and modulation of protein function . Researchers can explore its potential as a molecular scaffold in medicinal chemistry, a building block in organic synthesis, or a candidate for high-throughput screening assays. The compound is supplied with guaranteed high purity and stability. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-6-7-16(2)21(11-15)28(25,26)24(14-19-5-4-10-27-19)13-18-12-20(17-8-9-17)23(3)22-18/h4-7,10-12,17H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHHVWLQWINNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that incorporates multiple structural motifs, including a pyrazole ring and a sulfonamide group. This compound is of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 396.49 g/mol. The structure features a central pyrazole ring substituted with cyclopropyl and furan groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound under consideration has been evaluated for its potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX-2 InhibitionDemonstrated ability to inhibit COX-2 in vitro, similar to celecoxib.
AntimicrobialExhibited activity against various bacterial strains in preliminary tests.
AntitumorPotential effects on tumor cell lines; further studies needed for validation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
  • Interaction with Cellular Pathways : Pyrazole derivatives can influence various signaling pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole-containing compounds in various biological contexts:

  • Anti-inflammatory Studies : A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Notably, several compounds showed promising selectivity for COX-2 over COX-1, suggesting a favorable side effect profile for anti-inflammatory applications .
  • Antimicrobial Activity : In vitro studies demonstrated that certain pyrazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings indicate the potential for developing new antibiotics based on this scaffold .
  • Antitumor Activity : Research into the antitumor properties revealed that some pyrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Cyclopropyl SubstitutionEnhances potency against COX enzymes
Furan Group InclusionImproves solubility and bioavailability
Sulfonamide LinkageEssential for interaction with target proteins

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide and Pyrazole Families

The compound shares structural motifs with patented sulfonamide derivatives and pyrazole-containing acetamides. Key comparisons include:

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
  • Core Structure : Benzenesulfonamide with pyrazolo[3,4-d]pyrimidine and chromen-4-one substituents.
  • Key Differences : The target compound replaces the chromen-4-one and fluorophenyl groups with a furan and cyclopropylpyrazole. Fluorine atoms in Example 53 likely increase lipophilicity and metabolic resistance, whereas the furan in the target compound may reduce steric bulk and alter π-π stacking interactions .
  • Physical Properties : Example 53 has a molecular weight of 589.1 g/mol and a melting point of 175–178°C, suggesting higher thermal stability compared to the target compound (estimated molecular weight: ~452.5 g/mol).
(b) 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide
  • Core Structure : Acetamide with a pyrazole ring and 2,5-dimethylphenyl group.
  • Key Differences: The target compound uses a sulfonamide linker instead of acetamide and introduces a furan substituent.

Data Table: Comparative Properties of Structural Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Functional Groups Key Substituents
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide ~452.5* N/A Benzenesulfonamide, pyrazole, furan Cyclopropyl, methyl, dimethylbenzene
Example 53 589.1 175–178 Benzenesulfonamide, pyrazolopyrimidine Fluoro, chromen-4-one, fluorophenyl
2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide ~379.3* N/A Acetamide, pyrazole Cyclopropyl, trifluoromethyl, dimethylbenzene

*Calculated based on molecular formulae.

Research Findings and Implications

  • Biological Activity : Fluorinated analogs (e.g., Example 53) often exhibit enhanced bioavailability and target binding due to fluorine’s electronegativity and small atomic radius. The absence of fluorine in the target compound may necessitate compensatory modifications for efficacy .
  • Solubility and Stability : The furan group’s polarity could improve aqueous solubility compared to fully aromatic systems (e.g., chromen-4-one in Example 53), but may also increase susceptibility to oxidative metabolism .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Essential for confirming regiochemistry of the pyrazole and furan substituents. For example, splitting patterns in aromatic regions (δ 7.35–7.50 ppm) distinguish methylbenzenesulfonamide environments .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as shown in for analogous pyrazole-furan systems .

How can solubility challenges in biological assays be addressed methodologically?

Advanced Research Question
The compound’s hydrophobicity (due to dimethylbenzene and cyclopropyl groups) necessitates:

  • Co-solvent Systems : Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, as seen in for similar analogs .

What strategies validate target engagement in cellular models?

Advanced Research Question

  • Chemical Proteomics : Employ pull-down assays with biotinylated probes derived from the compound’s furan or pyrazole moieties .
  • Knockout Models : CRISPR-Cas9 silencing of putative targets (e.g., kinases or GPCRs) to assess activity loss, as suggested in .

How do structural modifications impact metabolic stability?

Advanced Research Question

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group () reduces CYP450-mediated oxidation compared to linear alkyl chains .
  • Deuterium Labeling : Replace methyl groups with CD₃ to slow hepatic clearance, a strategy validated in for sulfonamide analogs .

What computational methods predict off-target interactions?

Advanced Research Question

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL to identify unintended targets .
  • MD Simulations : Assess binding dynamics to off-target proteins (e.g., hERG channels) over 100-ns trajectories to evaluate cardiotoxicity risks .

Notes

  • Focus on peer-reviewed methodologies (e.g., SPR, DoE) for rigorous validation.
  • Cross-reference structural data with crystallographic databases (e.g., CCDC) for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.